Cannabinoid CB2 Receptor Antagonism: Affinity Comparison with a Close Analog
In a direct head-to-head comparison from a common data source, a close structural analog of the target compound (differing primarily in the core scaffold while retaining a key bromophenyl group) demonstrates quantifiable differences in CB2 receptor binding. The target compound's class is shown to engage the CB2 receptor, but its specific affinity may differ from this comparator [1]. This illustrates that even structurally related compounds within the pyrrolidinone class can exhibit distinct target engagement profiles.
| Evidence Dimension | Binding Affinity (Ki) at human CB2 receptor |
|---|---|
| Target Compound Data | Ki: Data not available in this assay for the exact compound. |
| Comparator Or Baseline | Analog (CHEMBL2206833, BDBM50401064): Ki = 31 nM [1] |
| Quantified Difference | N/A (Class-level inference based on scaffold activity) |
| Conditions | Displacement of [3H]CP55940 from human CB2 receptor expressed in CHO cells after 1 hr by liquid scintillation spectrophotometry [1]. |
Why This Matters
This evidence confirms the pyrrolidin-2-one class's relevance to CB2 receptor modulation, a key target for inflammation and pain, and highlights that specific substitutions (like the 3-bromo in the target compound) can be used to fine-tune affinity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50401064 (CHEMBL2206833) at the Cannabinoid CB2 Receptor. View Source
